2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride
CAS No.: 1193389-89-7
Cat. No.: VC7939063
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193389-89-7 |
|---|---|
| Molecular Formula | C8H10ClF2NO |
| Molecular Weight | 209.62 |
| IUPAC Name | 2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
| Standard InChI Key | ZSITZKWTMIGQEY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(CO)N)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)C(CO)N)F.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride (CAS 1810074-77-1) is a fluorinated aromatic amino alcohol salt. Its molecular formula is C₈H₁₀ClF₂NO, with a molar mass of 209.62 g/mol . The structure combines a 2,5-difluorophenyl ring attached to an ethanolamine backbone, where the amino group is protonated as a hydrochloride salt.
Stereochemical Considerations
The compound exists in enantiomeric forms, with the (S)-enantiomer specifically documented (CAS 2241594-36-3) . Chirality significantly influences its interactions in biological systems, though detailed stereochemical studies remain absent in the literature.
Structural Descriptors
The 2,5-difluoro substitution on the phenyl ring enhances electron-withdrawing effects, potentially altering reactivity and solubility compared to non-fluorinated analogs.
Synthesis and Production
Industrial Considerations
Scale-up production would require optimization of catalysts (e.g., palladium on carbon) and reaction conditions (temperature, pressure) to maximize yield and enantiomeric purity .
Physicochemical Properties
Molecular and Thermal Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.62 g/mol | |
| Density | Not reported | – |
| Melting Point | Not available | |
| Boiling Point | Not available |
Solubility and Stability
The hydrochloride salt likely exhibits moderate water solubility due to ionic character, though experimental data are lacking. Storage recommendations for similar compounds suggest room temperature in a dry environment .
Predicted Analytical Data
Collision Cross-Section (CCS)
Mass spectrometry predictions for adducts provide insights into gas-phase behavior :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.07250 | 134.8 |
| [M+Na]⁺ | 196.05444 | 144.6 |
| [M-H]⁻ | 172.05794 | 133.9 |
These values aid in compound identification via ion mobility spectrometry.
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